molecular formula C21H26O3S B14405776 3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol CAS No. 88068-26-2

3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol

Cat. No.: B14405776
CAS No.: 88068-26-2
M. Wt: 358.5 g/mol
InChI Key: AFLSGOFWUHZYID-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with benzenesulfonyl and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with a benzyl-substituted cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of benzyl ketones or benzoic acids.

    Reduction: Formation of benzyl sulfides.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the benzyl group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-3-phenyl-1-butylcyclobutan-1-ol
  • 3-(Benzenesulfonyl)-3-methyl-1-butylcyclobutan-1-ol
  • 3-(Benzenesulfonyl)-3-ethyl-1-butylcyclobutan-1-ol

Uniqueness

3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol is unique due to the presence of both benzenesulfonyl and benzyl groups on the cyclobutane ring

Properties

CAS No.

88068-26-2

Molecular Formula

C21H26O3S

Molecular Weight

358.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol

InChI

InChI=1S/C21H26O3S/c1-2-3-14-20(22)16-21(17-20,15-18-10-6-4-7-11-18)25(23,24)19-12-8-5-9-13-19/h4-13,22H,2-3,14-17H2,1H3

InChI Key

AFLSGOFWUHZYID-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(C1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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